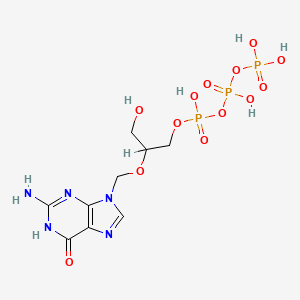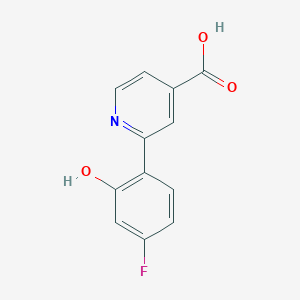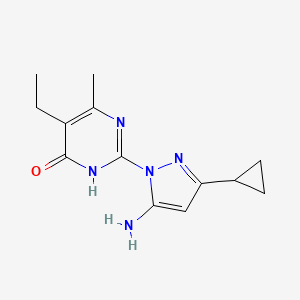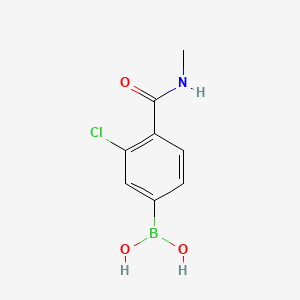
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
説明
科学的研究の応用
Sensing Applications
Boronic acids, including this compound, are increasingly utilized in diverse areas of research . They are particularly useful in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be used in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows for their use in biological labelling . This can be particularly useful in research involving the tracking and study of specific biological molecules or structures .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in a variety of research fields, including biochemistry and molecular biology .
Separation Technologies
Boronic acids can be used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . Their unique chemical properties make them useful in the design and synthesis of new drugs .
Electrophoresis of Glycated Molecules
Boronic acids, including this compound, can be used for electrophoresis of glycated molecules . This can be particularly useful in the study of diseases such as diabetes, where glycation of proteins is a key factor .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This could potentially be used in the treatment of diabetes .
Synthesis of Biaryl Amides
This compound has been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This could potentially have applications in the treatment of neurological disorders .
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a crucial role in the suzuki–miyaura cross-coupling reactions, which are integral to various synthetic strategies in medicinal chemistry and materials science .
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. For instance, the compound is hygroscopic and should be stored in a dry, sealed place . Furthermore, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, base, and solvent .
特性
IUPAC Name |
[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPDTEGKPHZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657218 | |
| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850589-39-8 | |
| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
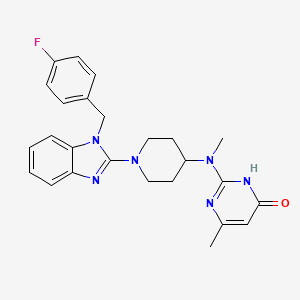
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)
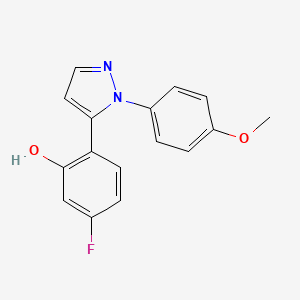
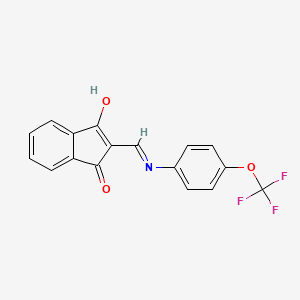


![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)

